molecular formula C14H24N2O9 B1299763 trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate CAS No. 125572-95-4

trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate

Cat. No. B1299763
M. Wt: 364.35 g/mol
InChI Key: VASZYFIKPKYGNC-DHTOPLTISA-N
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Description

Trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, often abbreviated as H4DCTA, is a chelating agent that has been extensively studied for its ability to form complexes with various metal ions. The interest in this compound stems from its potential applications in fields such as analytical chemistry, medicine, and environmental science. The ligand itself is derived from 1,2-cyclohexanediamine and chloroacetic acid, and it exhibits a high degree of purity and yield under optimal conditions .

Synthesis Analysis

The synthesis of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid is achieved through the reaction of 1,2-cyclohexanediamine with chloroacetic acid. Sulfuric acid has been identified as the most effective inorganic reagent for this reaction. Optimal synthesis conditions have been determined through orthogonal design, resulting in a yield of approximately 47.00% and a purity of 99.65% when the molar ratio of 1,2-cyclohexanediamine to chloroacetic acid is 1:5, at a temperature of 50°C, over a reaction time of 5 hours .

Molecular Structure Analysis

The molecular structure of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid complexes has been elucidated through various studies. For instance, the structure of its ferrate(III) complex was determined in both solid state and aqueous solution using single crystal X-ray analysis and spectrophotometric titration. The complex exhibits different properties in these two states, with specific pKa values identified in the aqueous phase .

Chemical Reactions Analysis

The chemical behavior of H4DCTA in reactions with metal ions has been thoroughly investigated. It forms stable chelates with metal ions such as Cu(II), Zn(II), Cd(II), Th(IV), Zr(IV), and rare-earth metal ions. These interactions have been studied using potentiometric and electrochemical methods, revealing the formation constants and thermodynamic properties of the resulting chelates. The stability of these complexes varies with temperature and ionic strength, and the enthalpy and entropy changes associated with their formation have been calculated .

Physical and Chemical Properties Analysis

The physical and chemical properties of H4DCTA and its metal complexes are influenced by factors such as solvent interactions and protonation states. Potentiometric studies have provided insights into the protonation of the ligand, revealing stepwise stability constants for the mono-, di-, tri-, and tetra-protonated forms . Electrochemical studies have shown that the properties of the complexes, such as diffusion coefficients and electron transfer rates, are affected by the solvent's acceptor numbers and relaxation times . Additionally, the ligand's selectivity for lanthanides has been noted to be superior to that of other chelating agents .

Scientific Research Applications

1. Potentiometric Studies

Trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid has been a subject of potentiometric studies. For instance, its protonation has been explored potentiometrically using a hydrogen electrode, which is crucial in understanding its behavior in various chemical reactions (Schrøder, 1968).

2. Synthesis and Characterization of Metal Complexes

The compound has been utilized in the synthesis and characterization of metal complexes. Research includes the synthesis of solid complexes with various metal ions like Cr(III), Co(II), Ni(II), and Cu(II), followed by detailed studies including magnetic measurements, IR, UV-Vis, and mass spectroscopy, and thermal analysis (Ali, 2001).

3. Chelation Studies with Thorium(IV) and Zirconium(IV)

It has been used in investigating the chelation properties with Thorium(IV) and Zirconium(IV) ions. This includes evaluating formation constants and thermodynamic properties of the chelates, which are important for understanding its potential applications in various fields, including materials science (Hseu, Wu & Chuang, 1965).

4. Study of Manganese(II) and Nickel(II) Chelates

The interaction of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid with Manganese(II) and Nickel(II) ions has been a topic of research. This involves measuring formation constants and evaluating thermodynamic properties, which is significant in understanding its applicability in metal ion chelation and separation processes (Hseu, Farng, Siew & Tsai, 1978).

5. Preparation as Spectropolarimetric Reagent for Lead

Research has been conducted on preparing d-(-)-trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid and using it as a stereospecific chelometric reagent in the spectropolarimetric determination of lead, demonstrating its analytical applications (Reinbold & Pearson, 1970).

6. Applications in High-Performance Liquid Chromatography

The compound has been applied in reversed-phase high-performance liquid chromatography for the separation and quantitation of metal ions. It functions as a mobile phase complexing agent, which underscores its usefulness in analytical chemistry (Valle, Gonzales & Marina, 1992).

7. Development of Bimodal PET/MR Probes

The compound has seen innovative applications in medical imaging, particularly in developing bimodal Positron Emission Tomography/Magnetic Resonance (PET/MR) tracers. This research involves enhancing the number of NMR-active nuclei and improving longitudinal relaxivity for better imaging capabilities (Brandt et al., 2019).

Safety And Hazards

Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O8.H2O/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2/t9-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASZYFIKPKYGNC-DHTOPLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369106
Record name 2,2',2'',2'''-[(1R,2R)-Cyclohexane-1,2-diyldinitrilo]tetraacetic acid--water (1/1)
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Molecular Weight

364.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate

CAS RN

123333-90-4, 125572-95-4
Record name Glycine, N,N′-trans-1,2-cyclohexanediylbis[N-(carboxymethyl)-, hydrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-N,N′-(1R,2R)-1,2-Cyclohexanediylbis[N-(carboxymethyl)glycine hydrate (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=125572-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-[(1R,2R)-Cyclohexane-1,2-diyldinitrilo]tetraacetic acid--water (1/1)
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Record name 1,2-Cyclohexylene dinitrilotetraacetic acid monohydrate
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Record name CYCLOHEXANE-1,2-DIAMINE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate
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Citations

For This Compound
189
Citations
MT Friend, P Zhao, M Zavarin, NA Wall - Journal of Solution Chemistry, 2019 - Springer
Understanding the interaction of Pu(IV) with complexing agents present in the nuclear fuel cycle is important for predicting the performance of used nuclear fuel separations. The …
Number of citations: 3 link.springer.com
SA Ali - Synthesis and Reactivity in Inorganic and Metal …, 2001 - Taylor & Francis
Solid complexes of trans-1, 2-diaminocyclohexane-N, N, N′, N′-tetraacetic acid with Cr(III), Co(II), Ni(II) and Cu(II) ions were synthesized. The complexes were characterized by …
Number of citations: 0 www.tandfonline.com
KJ Park, T Lim, MJ Kim, JJ Kim - Electrochemical Society Meeting Abstracts …, 2012 - Citeseer
Electroless deposition (ELD) is one of the wet processes to obtain the metal deposits with wide applications such as damascene1, through silicon via (TSV) 2, or catalysts3. Reactions …
Number of citations: 3 citeseerx.ist.psu.edu
MG Bissell, AO Okorodudu, JR Petersen… - … of Chromatography A, 1997 - Elsevier
Capillary electrophoresis with laser induced resonance energy transfer detection is used for direct determination of ethylenediamine tetraacetic acid (EDTA), 1,2-diaminopropane-N,N,N…
Number of citations: 4 www.sciencedirect.com
P Thuéry - Crystal growth & design, 2011 - ACS Publications
Six novel complexes formed under hydrothermal conditions by uranyl ions with three ligands comprising a rigid phenyl- or cyclohexyl-containing platform, and two to four acetate arms …
Number of citations: 46 pubs.acs.org
SJ Schwarz, JR Claus, H Wang, NG Marriott… - Poultry science, 1997 - Elsevier
The pink color defect in cooked, uncured turkey is a sporadic problem that can result in economic loss and consumer dissatisfaction. Fourteen ligands were tested in ground turkey …
Number of citations: 33 www.sciencedirect.com
SJ Schwarz, JR Claus, H Wang, NG Marriott… - Poultry science, 1999 - Elsevier
Nonmeat ingredients were tested for their ability to inhibit pink color (which consumers associated with undercooking) in turkey breasts with and without added pink color generating …
Number of citations: 43 www.sciencedirect.com
JS Aulakh, A Fekete, AK Malik… - Journal of AOAC …, 2007 - academic.oup.com
A simple and sensitive capillary electrophoretic method with ultraviolet detection has been developed for the separation and determination of ferbam [iron(III)-dimethyldithiocarbamate], …
Number of citations: 8 academic.oup.com
K Majlesi, N Ghafari - Journal of Solution Chemistry, 2013 - Springer
The solvent effect has been studied in this research for the interaction of the $$ {\text{VO}}_{2}^{ + } $$ VO 2 + cation with trans-1,2-diaminocyclohexane-N, N, N′, N′- tetraacetic acid …
Number of citations: 1 link.springer.com
HX Zhao, XJ Kong, H Li, YC Jin… - Proceedings of the …, 2011 - National Acad Sciences
Ferroelectric materials are characterized by spontaneous electric polarization that can be reversed by inverting an external electric field. Owing to their unique properties, ferroelectric …
Number of citations: 105 www.pnas.org

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